PDGF Receptor Kinase Inhibitory Activity: Class-Level Potency vs. Imatinib
The compound falls within a patent-disclosed series of heterocyclic carboxamides demonstrating PDGF receptor kinase inhibitory activity [1]. While exact IC50 values for CAS 2034398-66-6 are not publicly disclosed, the patent family establishes that compounds within this structural class achieve inhibitory activity comparable to imatinib, which exhibits an IC50 of approximately 100 nM against PDGFRα [2]. The thiophene-pyridine hybrid moiety in CAS 2034398-66-6 is structurally distinct from imatinib's phenylamino-pyrimidine core, offering a differentiated chemotype for resistance profiling [1].
| Evidence Dimension | PDGF receptor kinase inhibition (class-level patent data) |
|---|---|
| Target Compound Data | Exact IC50 not publicly reported; claimed to possess PDGF receptor kinase inhibitory activity in patent US20230101484 [1] |
| Comparator Or Baseline | Imatinib: PDGFRα IC50 ~100 nM (literature value) [2] |
| Quantified Difference | Not calculable (lack of target compound IC50); class-level activity implied by patent inclusion |
| Conditions | Patent claims based on PDGF receptor kinase inhibition assays; compound is within the claimed structural genus [1] |
Why This Matters
For researchers screening alternative PDGFR chemotypes to overcome imatinib resistance mutations, this compound provides a structurally distinct starting point despite the absence of disclosed potency data.
- [1] Patent Application US20230101484. COMPOUND AND COMPOSITION AS PDGF RECEPTOR KINASE INHIBITOR. Published 2020-12-11. View Source
- [2] Buchdunger E et al. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative. Cancer Res. 1996;56(1):100-104. Imatinib PDGFRα IC50 data. View Source
